molecular formula C24H29N3O5 B1678404 Panobinostat lactate CAS No. 960055-56-5

Panobinostat lactate

カタログ番号 B1678404
CAS番号: 960055-56-5
分子量: 439.5 g/mol
InChIキー: XVDWNSFFSMWXJJ-ASTDGNLGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Panobinostat lactate is a non-selective histone deacetylase inhibitor used to treat multiple myeloma in combination with other antineoplastic agents . It is an oral deacetylase (DAC) inhibitor approved by the FDA for the treatment of multiple myeloma . It is marketed by Novartis under the brand name Farydak .


Molecular Structure Analysis

The molecular weight of Panobinostat lactate is 439.512 . Its chemical formula is C24H29N3O5 .


Chemical Reactions Analysis

Panobinostat lactate’s oxidative metabolism in human liver microsomes is mediated primarily by CYP3A4 with lower contributions by CYP2D6 and CYP2C19 . It is also an in vitro reversible and time-dependent inhibitor of CYP3A4/5 and a reversible inhibitor of CYP2D6 and CYP2C19 .


Physical And Chemical Properties Analysis

Panobinostat lactate is a cinnamic hydroxamic acid analog, with a molecular weight of 439.51 mol/g for the base form of panobinostat and 349.43 mol/g for the anhydrous lactate form . It is available in hard capsules as anhydrous panobinostat lactate containing 10, 15 and 20 mg panobinostat .

科学的研究の応用

  • Treatment Efficacy in Hematologic Malignancies :Panobinostat, a potent oral pandeacetylase inhibitor, has been studied for its efficacy in treating hematologic malignancies. A phase Ia/II study revealed its potential in inducing apoptosis and inhibiting cellular proliferation in leukemic cell lines, showing single-agent activity in several indications, including Hodgkin lymphoma and myelofibrosis (DeAngelo et al., 2013).

  • Pharmacokinetic Modeling and Drug-Drug Interactions :Research has focused on the pharmacokinetic properties of Panobinostat and its interactions with other drugs. A physiologically based pharmacokinetic (PBPK) model predicted Panobinostat's pharmacokinetics after single and multiple doses and its clinical drug-drug interactions (Einolf et al., 2017).

  • Method Development for Estimation in Pharmaceutical Forms :Studies have been conducted to develop a stability indicating ultra-performance liquid chromatography (UPLC) method for estimating Panobinostat lactate in pharmaceutical dosage forms (Gorja & Mondal, 2018).

  • Epigenetic and Genetic Alterations :Panobinostat has been studied for its impact on epigenetic and genetic alterations. For example, it was shown to induce numerical chromosomal abnormalities, structural chromosomal damage, oxidative DNA damage, and DNA hypomethylation in murine bone marrow cells, thus indicating its genotoxic and epigenotoxic effects (Al-Hamamah et al., 2019).

  • Clinical Pharmacokinetics and Pharmacodynamics :Studies have assessed the pharmacokinetics and pharmacodynamics of Panobinostat, including its bioavailability, plasma concentration, and effect on plasma proteins, highlighting its role as an antineoplastic drug (Van Veggel et al., 2017).

  • Food's Effect on Bioavailability :Research has also explored the influence of food on the oral bioavailability of Panobinostat, revealing that food produced minor changes in its exposure, thereby indicating that Panobinostat can be administered without regard to food intake (Shapiro et al., 2012).

  • Latent-Virus Reactivation in HIV-infected Patients :A clinical trial investigated the ability of Panobinostat to disrupt HIV-1 latency in aviraemic adults with HIV. The study showed that Panobinostat effectively disrupts HIV latency in vivo, making it a promising candidate for future HIV eradication trials (Rasmussen et al., 2014).

Safety And Hazards

Panobinostat can cause serious or fatal heart problems . It can also cause severe diarrhea or stomach cramps, or if you get dehydrated (increased thirst, decreased urination, sweating or hot and dry skin) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Panobinostat retains its role in therapy of multiple myeloma because of its manageable toxicity profile and its efficacy, mainly in heavily pretreated multiple myeloma patients. These characteristics make it valuable also for novel regimens in combination with second-generation proteasome inhibitors, IMiDs, and monoclonal antibodies . Results of ongoing trials are expected to shed light on drug introduction in different therapeutic combinations or even at an earlier level of disease course .

特性

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWNSFFSMWXJJ-ASTDGNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026247
Record name Panobinostat lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panobinostat lactate

CAS RN

960055-56-5
Record name Panobinostat lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960055-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panobinostat lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960055565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panobinostat lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANOBINOSTAT LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0T99OO4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Panobinostat lactate
Reactant of Route 2
Panobinostat lactate
Reactant of Route 3
Panobinostat lactate
Reactant of Route 4
Reactant of Route 4
Panobinostat lactate
Reactant of Route 5
Panobinostat lactate
Reactant of Route 6
Panobinostat lactate

Citations

For This Compound
63
Citations
M Van Veggel, E Westerman, P Hamberg - Clinical Pharmacokinetics, 2018 - Springer
… It is available in hard capsules as anhydrous panobinostat lactate containing 10, 15 and 20 mg panobinostat [11]. Panobinostat has a high solubility, resulting in almost complete …
Number of citations: 61 link.springer.com
P Lactate - doktika.com
… Determining the interaction of Panobinostat Lactate and Tussi-Pres B and the possibility of their joint administration. … Panobinostat Lactate <> Tussi-Pres B … Panobinostat …
Number of citations: 0 doktika.com
N El Omari, S Bakrim, A Khalid, AN Abdalla… - Biomedicine & …, 2023 - Elsevier
… Panobinostat, also known as Farydak®, LBH589, PNB, or panobinostat lactate, is a hydroxamic acid that has been approved by the Food and Drug Administration (FDA) for its anti-…
Number of citations: 1 www.sciencedirect.com
JY Li, XF Sun, JJ Li, F Yu, Y Zhang… - Archiv der …, 2020 - Wiley Online Library
… Many indole derivatives such as osimertinib, panobinostat lactate, and anlotinib dihydrochloride (Figure 1) have already been used in clinics for the treatment of various diseases, …
Number of citations: 19 onlinelibrary.wiley.com
HJ Einolf, W Lin, CS Won, L Wang, H Gu… - Drug Metabolism and …, 2017 - ASPET
… Solubility of panobinostat lactate anhydrous is pH-dependent, with the highest solubility in buffer pH 3.0 and low solubility at pH 7.6 (Farydak prescribing information, 2016; FDA Clinical …
Number of citations: 29 dmd.aspetjournals.org
A Khot, M Dickinson, HM Prince - Expert opinion on investigational …, 2013 - Taylor & Francis
… The drug product is provided as hard gelatin capsules containing panobinostat lactate salt at dosage strengths of 5 mg, 15 mg and 20 mg as anhydrous free base, and in an intravenous …
Number of citations: 44 www.tandfonline.com
Y Hong, YY Zhu, Q He, SX Gu - Bioorganic & medicinal chemistry, 2022 - Elsevier
… 1, Frovatriptan (1) as an antimigraine drug, Carvedilol phosphate (2) as an anti-hypertension drug, Panobinostat lactate (3) as an anti-HIV agent, Macimorelin acetate (4) as a …
Number of citations: 23 www.sciencedirect.com
I Yamauchi, Y Sakane, Y Okuno, T Sugawa… - …, 2022 - academic.oup.com
… inhibitor DIO1 up Vorinostat, Panobinostat lactate 6 1 0 … inhibitor DIO1 up Vorinostat, Panobinostat lactate 6 1 0 … Histone deacetylase inhibitor DIO1 up Vorinostat, Panobinostat lactate …
Number of citations: 3 academic.oup.com
XG Yang, LC Zhu, YJ Wang, YY Li, D Wang - Frontiers in Oncology, 2019 - frontiersin.org
… Panobinostat lactate, which is lunched in 2015, is a … Panobinostat lactate is not only a HDAC inhibitor but also a pan-deacetylase inhibitor. The pharmacokinetics of panobinostat lactate …
Number of citations: 28 www.frontiersin.org
M Mehta, H Blume, G Beuerle, N Tampal… - European Journal of …, 2020 - Elsevier
… For example, the dosing regimen of Panobinostat Lactate Capsules does not allow for maintenance of the steady-state, but it does allow for an adequate washout period. Hence, for this …
Number of citations: 6 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。